molecular formula C14H12BrF3N4O4S B10943116 7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10943116
M. Wt: 469.24 g/mol
InChI Key: GXHGACBSIKLFMM-UHFFFAOYSA-N
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Description

The compound 7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that features a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. The condensation reaction is typically carried out at temperatures between 40°C and 45°C using ethanol as a solvent. The acylation step employs trifluoroacetyl chloride as the acylating reagent, with triethylamine acting as an acid capturer . The cyclization reaction is performed in a mixed solvent of methanol and water .

Industrial Production Methods

Industrial production of this compound leverages the same synthetic routes but on a larger scale. The process is optimized for high yields and cost-effectiveness, utilizing readily available raw materials and moderate reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for instance, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability .

Properties

Molecular Formula

C14H12BrF3N4O4S

Molecular Weight

469.24 g/mol

IUPAC Name

7-[[4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H12BrF3N4O4S/c1-4-3-27-12-6(11(24)22(12)7(4)13(25)26)19-10(23)8-5(15)9(14(16,17)18)20-21(8)2/h6,12H,3H2,1-2H3,(H,19,23)(H,25,26)

InChI Key

GXHGACBSIKLFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Br)SC1)C(=O)O

Origin of Product

United States

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